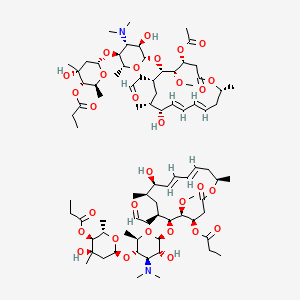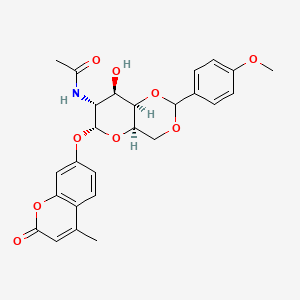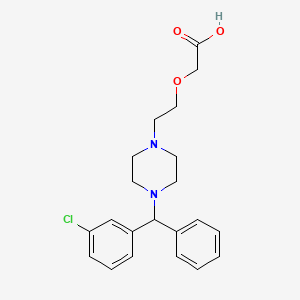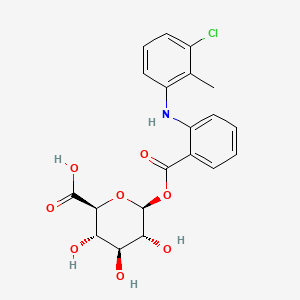
Diisobutylcarbinol-13C4
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diisobutylcarbinol-13C4, also known as 2,6-Dimethyl-4-heptanol-13C4, is a labeled compound used primarily in scientific research. It is a stable isotope-labeled version of diisobutylcarbinol, which is an alcohol with the molecular formula C9H20O. The compound is often utilized in various analytical and research applications due to its unique isotopic labeling .
準備方法
Synthetic Routes and Reaction Conditions: Diisobutylcarbinol-13C4 can be synthesized through the catalytic hydrogenation of diisobutyl ketone. The reaction typically involves the use of hydrogen gas and a suitable catalyst, such as palladium or platinum, under controlled temperature and pressure conditions. The process is carried out in a fixed-bed reactor with a gas chromatograph for monitoring the reaction .
Industrial Production Methods: In an industrial setting, the production of this compound follows similar principles but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of advanced catalytic systems and continuous monitoring helps in achieving efficient production .
化学反応の分析
Types of Reactions: Diisobutylcarbinol-13C4 undergoes various chemical reactions, including:
Oxidation: Conversion to ketones or aldehydes using oxidizing agents.
Reduction: Further reduction to hydrocarbons under specific conditions.
Substitution: Reaction with halogens or other substituents to form new compounds.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a metal catalyst.
Substitution: Halogens like chlorine or bromine under controlled conditions.
Major Products:
Oxidation: Formation of diisobutyl ketone or related aldehydes.
Reduction: Formation of hydrocarbons.
Substitution: Formation of halogenated derivatives.
科学的研究の応用
Diisobutylcarbinol-13C4 is widely used in scientific research due to its isotopic labeling. Some of its applications include:
Chemistry: Used as a reference standard in analytical chemistry for mass spectrometry and nuclear magnetic resonance spectroscopy.
Biology: Employed in metabolic studies to trace biochemical pathways.
Medicine: Utilized in pharmacokinetic studies to understand drug metabolism.
Industry: Used in the synthesis of fragrances and other specialty chemicals.
作用機序
The mechanism of action of diisobutylcarbinol-13C4 involves its interaction with various molecular targets. As an alcohol, it can participate in hydrogen bonding and other interactions with enzymes and receptors. The isotopic labeling allows for precise tracking of its metabolic pathways and interactions within biological systems .
類似化合物との比較
Diisobutylcarbinol: The non-labeled version of the compound.
2,6-Dimethyl-4-heptanol: Another structural isomer with similar properties.
Isobutyl alcohol: A related alcohol with a different carbon chain structure.
Uniqueness: Diisobutylcarbinol-13C4 is unique due to its isotopic labeling, which makes it particularly valuable in research applications. The presence of carbon-13 isotopes allows for detailed studies of metabolic and chemical processes that are not possible with non-labeled compounds .
特性
IUPAC Name |
2,6-di((113C)methyl)(1,7-13C2)heptan-4-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-7(2)5-9(10)6-8(3)4/h7-10H,5-6H2,1-4H3/i1+1,2+1,3+1,4+1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXQPUEQDBSPXTE-JCDJMFQYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(CC(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[13CH3]C([13CH3])CC(CC([13CH3])[13CH3])O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-[3-(Dibutylamino)propoxy]benzoic Acid-d6 Methyl Ester](/img/structure/B589766.png)



![4-[[2-(2,4-Dichlorophenyl)-4-propyl-1,3-dioxolan-2-yl]methyl]-4H-1,2,4-triazole](/img/structure/B589774.png)
![1H-[1,4]Oxazino[4,3-a]benzimidazol-3(4H)-one](/img/structure/B589775.png)

